2-cyclopropyl-4-methylbenzoic acid
Description
2-Cyclopropyl-4-methylbenzoic acid (CAS: 1553737-89-5) is a substituted benzoic acid derivative with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.22 g/mol . The compound features a cyclopropyl group at the 2-position and a methyl group at the 4-position of the benzene ring. These substituents confer unique steric and electronic properties, making it a valuable building block in organic synthesis and pharmaceutical research.
Properties
CAS No. |
1553737-89-5 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-cyclopropyl-4-methylbenzoic acid involves the hydrolysis of methyl 4-cyclopropyl-2-methylbenzoate. The reaction is typically carried out in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water, with lithium hydroxide monohydrate as the base. The reaction mixture is stirred at 70°C for about 2 hours, after which the excess solvent is removed under reduced pressure .
Industrial Production Methods
While specific industrial production methods for 2-cyclopropyl-4-methylbenzoic acid are not widely documented, the general approach would likely involve similar hydrolysis reactions on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position (carbon adjacent to the benzene ring) can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Cyclopropylmethylbenzoic acid derivatives.
Substitution: Brominated or nitrated derivatives of 2-cyclopropyl-4-methylbenzoic acid.
Scientific Research Applications
2-Cyclopropyl-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties:
- Lipophilicity : The cyclopropyl and methyl groups in 2-cyclopropyl-4-methylbenzoic acid increase its hydrophobicity compared to 4-hydroxybenzoic acid, which has a polar hydroxyl group. This difference may affect solubility in aqueous media and partition coefficients (logP).
- Acidity : The hydroxyl group in 4-hydroxybenzoic acid is electron-withdrawing via resonance, lowering the pKa (~4.5) compared to unsubstituted benzoic acid (pKa ~4.2). In contrast, the methyl group (electron-donating) and cyclopropyl group (mildly electron-withdrawing due to conjugation) in 2-cyclopropyl-4-methylbenzoic acid likely result in a pKa closer to benzoic acid, though experimental data is needed for confirmation.
Stability and Handling
- 4-Hydroxybenzoic Acid: Stable under standard conditions but prone to oxidation due to the phenolic hydroxyl group .
- Storage under inert conditions is advisable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
